

Historical Synthesis of 3,5-Diiodobenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3,5-Diiodobenzoic acid

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This technical guide provides a comprehensive overview of the historical synthesis methods for **3,5-diiodobenzoic acid**, a key aromatic compound with applications in organic synthesis and materials science. The primary historical route proceeds through a multi-step process starting from benzoic acid, involving nitration, reduction, and a final diazotization-iodination sequence. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the chemical transformations.

Core Synthesis Pathway

The most historically significant and chemically robust synthesis of **3,5-diiodobenzoic acid** is a three-step process commencing with the nitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This intermediate is subsequently reduced to 3,5-diaminobenzoic acid. The final and crucial step involves the bis-diazotization of the diamino compound, followed by a Sandmeyer-type reaction to introduce the two iodine atoms.



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Caption: Overall synthesis pathway for **3,5-diiodobenzoic acid**.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the historical synthesis of **3,5-diiodobenzoic acid**.

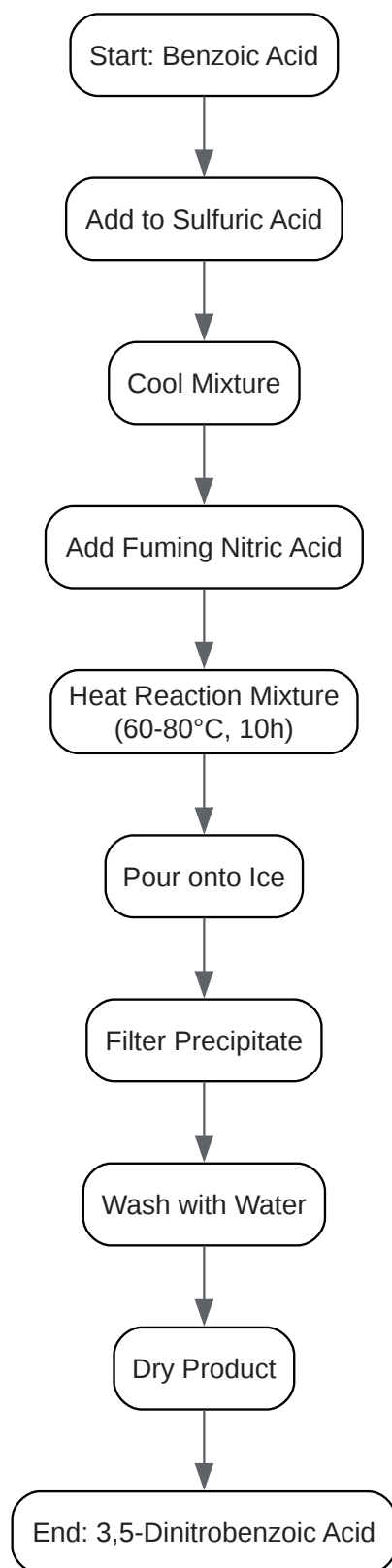
Step	Reaction	Starting Material	Key Reagents	Temperature (°C)	Reaction Time	Yield (%)
1	Nitration	Benzoic Acid	Fuming Nitric Acid, Sulfuric Acid	60-80	10 hours	~72
2	Reduction	3,5-Dinitrobenzoic Acid	Pd/C, Hydrogen	70	2-10 hours	~95.7
3	Diazotization & Iodination	3,5-Diaminobenzoic Acid	Sodium Nitrite, Hydrochloric Acid, Potassium Iodide	0-5	Several hours	Not specified

Experimental Protocols

The following sections provide detailed experimental methodologies for the key transformations in the synthesis of **3,5-diiodobenzoic acid**.

Step 1: Nitration of Benzoic Acid to 3,5-Dinitrobenzoic Acid

This procedure outlines the dinitration of benzoic acid to form 3,5-dinitrobenzoic acid, a crucial intermediate.



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Caption: Experimental workflow for the nitration of benzoic acid.

Methodology:

- In a suitable reaction vessel, dissolve benzoic acid in concentrated sulfuric acid.
- Cool the mixture in an ice bath to maintain a low temperature.
- Slowly add fuming nitric acid to the cooled solution with constant stirring. The molar ratio of nitric acid to benzoic acid should be approximately 3.4:1.[\[1\]](#)
- After the addition is complete, gradually heat the reaction mixture to a temperature of 60-80°C and maintain it for 10 hours.[\[1\]](#)
- Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Collect the solid 3,5-dinitrobenzoic acid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
- The reported yield for this reaction is approximately 72%.[\[1\]](#)

Step 2: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

This protocol describes the reduction of the nitro groups of 3,5-dinitrobenzoic acid to amino groups using catalytic hydrogenation.

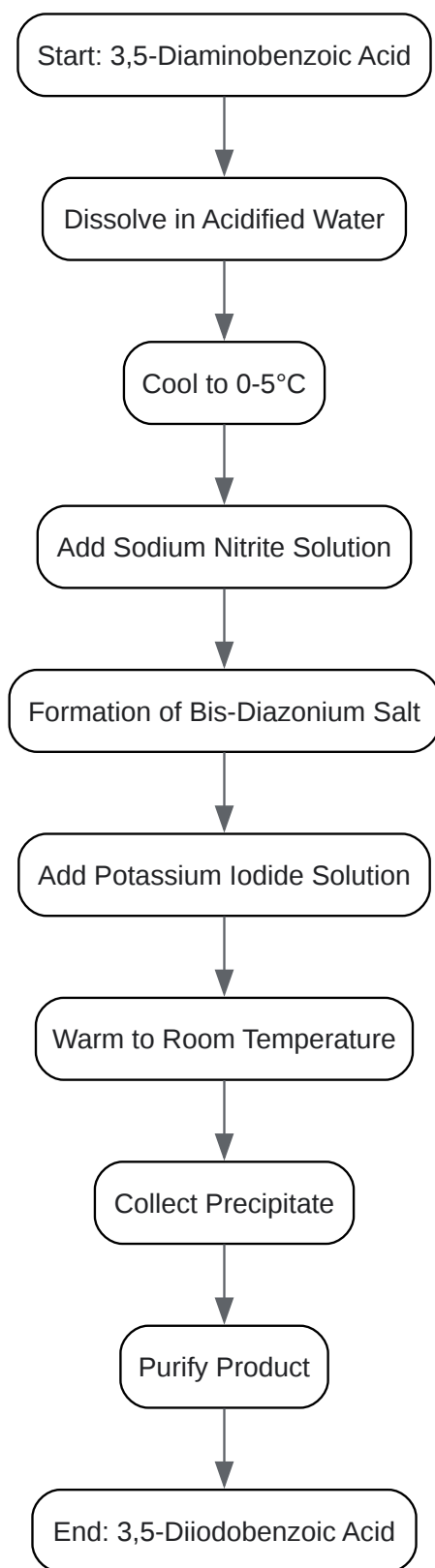
Methodology:

- Charge a hydrogenation reactor with 3,5-dinitrobenzoic acid and a catalytic amount of palladium on carbon (Pd/C). A typical catalyst loading is a 1:100 mass ratio of Pd/C to the starting material.[\[1\]](#)
- Add a suitable solvent, such as an aqueous sodium solution, with a water to starting material mass ratio of 3:1.[\[1\]](#)
- Pressurize the reactor with hydrogen gas to approximately 2 MPa.[\[1\]](#)

- Heat the reaction mixture to 70°C and maintain with vigorous stirring for 2-10 hours, or until hydrogen uptake ceases.^{[1][2]}
- After the reaction is complete, cool the reactor, vent the hydrogen pressure, and filter the mixture to remove the catalyst.
- Acidify the filtrate to precipitate the 3,5-diaminobenzoic acid product.
- Collect the product by filtration, wash with cold water, and dry.
- This reduction typically proceeds with high efficiency, with reported yields of up to 95.7%.^[1]

Step 3: Diazotization and Iodination of 3,5-Diaminobenzoic Acid

This final step involves the conversion of the two amino groups to iodo groups via a bis-diazotization reaction followed by treatment with a source of iodide. This procedure is adapted from general Sandmeyer reaction protocols.



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